Physicochemical Profile vs. Des-alkyl and N-Acetyl Scaffold Comparators
The target compound exhibits a computed lipophilicity (XLogP3 = 3.4) that is 0.8 to 1.2 log units higher than its N-acetyl (XLogP3 ~2.4) and des-alkyl (XLogP3 ~1.9) tetrahydroquinolin-6-yl benzamide comparators [1][2]. This increase is solely attributable to the isobutyl substitution and predicts significantly enhanced passive membrane permeability compared to the smaller or more polar N-substituted analogs, a critical parameter for intracellular target engagement in cell-based screening [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 [1] |
| Comparator Or Baseline | N-acetyl analog: XLogP3 ≈ 2.4; Des-alkyl (N-H) analog: XLogP3 ≈ 1.9 [2] |
| Quantified Difference | ΔXLogP3 = +1.0 to +1.5 |
| Conditions | In silico prediction (XLogP3 algorithm); Model conditions: neutral species at pH 7.4 [1]. |
Why This Matters
Procurement of the specific N-isobutyl variant is justified if a screening cascade demands a minimum logP threshold of >3.0 for cellular permeability, which the more polar bench-stable comparators fail to meet.
- [1] PubChem. (n.d.). Compound Summary for CID 16927161. N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. Computed Properties. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 16927161, Analog Structures. Computed Properties. National Library of Medicine. View Source
